

# Application Notes and Protocols: Enisamium Iodide for High-Throughput Antiviral Screening

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## Compound of Interest

Compound Name: *Amizon*

Cat. No.: *B1671293*

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## Introduction

Enisamium iodide (brand name **Amizon®**) is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3] Its antiviral activity extends to a broad range of RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][4] The primary mechanism of action of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[5][6] Upon administration, enisamium iodide is metabolized to a more potent hydroxylated form, VR17-04, which demonstrates significantly higher inhibitory activity against the viral RdRp than the parent compound.[3] This document provides detailed application notes and protocols for the use of enisamium iodide in high-throughput antiviral screening (HTS) campaigns, targeting the discovery and development of novel antiviral therapeutics.

## Mechanism of Action

Enisamium iodide and its active metabolite, VR17-04, directly target the viral RNA polymerase, inhibiting viral RNA synthesis.[2][4] This inhibition is achieved through the binding of the active metabolite to the polymerase active site, which interferes with the incorporation of nucleotides into the growing RNA chain.[6] This targeted mechanism makes enisamium iodide a valuable tool for screening for and characterizing new inhibitors of viral replication.

## Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide and its active metabolite, VR17-04, against influenza A virus (IAV) and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against Influenza A Virus

Compound	Virus Strain	Cell Line	Assay Type	EC90 (μM)	IC50 (mM)	Reference
Enisamium Iodide	Multiple IAV strains	dNHBE	Virus Yield Reduction	157-439	-	[1]
Enisamium Iodide	Influenza A/WSN/33 (H1N1)	A549	Plaque Assay	-	0.322	[3]
Enisamium Iodide	Influenza A Virus	-	In vitro RdRp activity	-	46.3	[4]
VR17-04	Influenza A Virus	-	In vitro RdRp activity	-	0.84	[4]

Table 2: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against SARS-CoV-2

Compound	Virus Strain	Cell Line	Assay Type	IC50	Reference
Enisamium Chloride	SARS-CoV-2	Caco-2	CPE Assay	~300 μg/mL (~1.2 mM)	[7]
Enisamium Iodide	HCoV NL63	NHBE	RNA synthesis	~60 μg/mL	[7]
Enisamium Iodide	SARS-CoV-2	-	In vitro RdRp activity	40.7 mM	[4]
VR17-04	SARS-CoV-2	-	In vitro RdRp activity	2-3 mM	[4]

Table 3: Cytotoxicity of Enisamium Iodide

Cell Line	Assay Type	CC50 (mM)	Reference
dNHBE	Not specified	~10	[8]
A549	CellTiter-Blue	>2	[3]
Caco-2	Not specified	Not cytotoxic at active concentrations	[7]
NHBE	Not specified	Not cytotoxic at active concentrations	[7]

## Experimental Protocols

### High-Throughput Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for screening large compound libraries for antiviral activity against viruses that cause a visible cytopathic effect in cell culture.

#### Materials:

- Cells: Vero E6, A549, or other susceptible cell lines
- Virus: Influenza virus, SARS-CoV-2, or other cytopathic virus
- Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
- Compounds: Enisamium iodide (as a positive control), test compounds
- Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plates: 384-well clear-bottom, black-walled tissue culture-treated plates

- Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader with luminescence detection

Protocol:

- Cell Seeding:
  - Trypsinize and resuspend cells to a concentration of  $1.6 \times 10^5$  cells/mL.
  - Using an automated liquid handler, dispense 25  $\mu$ L of the cell suspension into each well of the 384-well plates (4,000 cells/well).
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 18-24 hours.
- Compound Preparation and Addition:
  - Prepare serial dilutions of enisamium iodide (e.g., from 10 mM to 0.1  $\mu$ M) and test compounds in assay medium.
  - Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 60 nL) of each compound dilution to the appropriate wells of the cell plates. Include wells with DMSO as a negative control.
- Virus Infection:
  - Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.002.
  - Dispense 25  $\mu$ L of the diluted virus into each well, except for the uninfected control wells.
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for 72 hours.
- Viability Measurement:
  - Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
  - Add 30  $\mu$ L of CellTiter-Glo® reagent to each well.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read the luminescence on a plate reader.
- Data Analysis:
  - Normalize the data to the uninfected control (100% viability) and the virus-infected control (0% viability).
  - Calculate the half-maximal effective concentration (EC50) for each compound using a dose-response curve fitting software.
  - Determine the Z'-factor for the assay to assess its robustness for HTS.

## High-Throughput Virus Yield Reduction Assay

This assay is used to quantify the amount of infectious virus produced in the presence of a test compound and is particularly useful for viruses that do not cause a strong CPE.

### Materials:

- Cells: Madin-Darby canine kidney (MDCK) cells for influenza, or other permissive cell lines
- Virus: Influenza virus or other target virus
- Media: As described for the CPE assay
- Compounds: Enisamium iodide, test compounds
- Reagents: Trypsin-TPCK (for influenza), crystal violet staining solution
- Plates: 96-well and 384-well tissue culture-treated plates
- Equipment: Automated liquid handler, multichannel pipette, incubator, microscope or automated plate reader for plaque counting

### Protocol:

- Infection and Treatment (384-well format):
  - Seed cells in 384-well plates as described in the CPE assay protocol.

- Pre-treat cells with serial dilutions of enisamium iodide or test compounds for 1-2 hours.
- Infect the cells with the virus at an MOI of 0.01.
- Incubate the plates for 24-48 hours.
- Harvesting Supernatants:
  - After incubation, use an automated liquid handler to carefully collect the supernatants from each well, which contain the progeny virus.
- Plaque Assay for Titer Determination (96-well format):
  - Seed MDCK cells (or another permissive cell line) in 96-well plates to form a confluent monolayer.
  - Perform serial dilutions of the harvested supernatants.
  - Infect the MDCK cell monolayers with the diluted supernatants for 1 hour.
  - Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) and trypsin-TPCK (for influenza).
  - Incubate for 2-3 days until plaques are visible.
- Plaque Staining and Counting:
  - Fix the cells with 4% formaldehyde.
  - Stain the cells with crystal violet solution.
  - Wash the plates and allow them to dry.
  - Count the plaques manually or using an automated plate reader.
- Data Analysis:
  - Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration.

- Determine the EC90 (the concentration that reduces the virus yield by 90%) by plotting the percentage of virus yield reduction against the compound concentration.

## Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

- Cells: The same cell line used in the antiviral assay
- Media: As described for the CPE assay
- Compounds: Enisamium iodide, test compounds
- Reagents: CellTiter-Glo® Luminescent Cell Viability Assay or similar
- Plates: 384-well clear-bottom, black-walled tissue culture-treated plates
- Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader

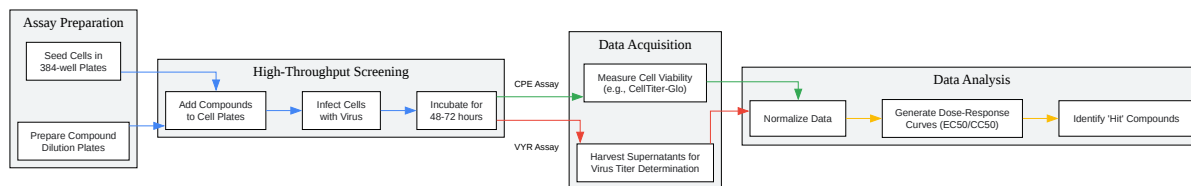
Protocol:

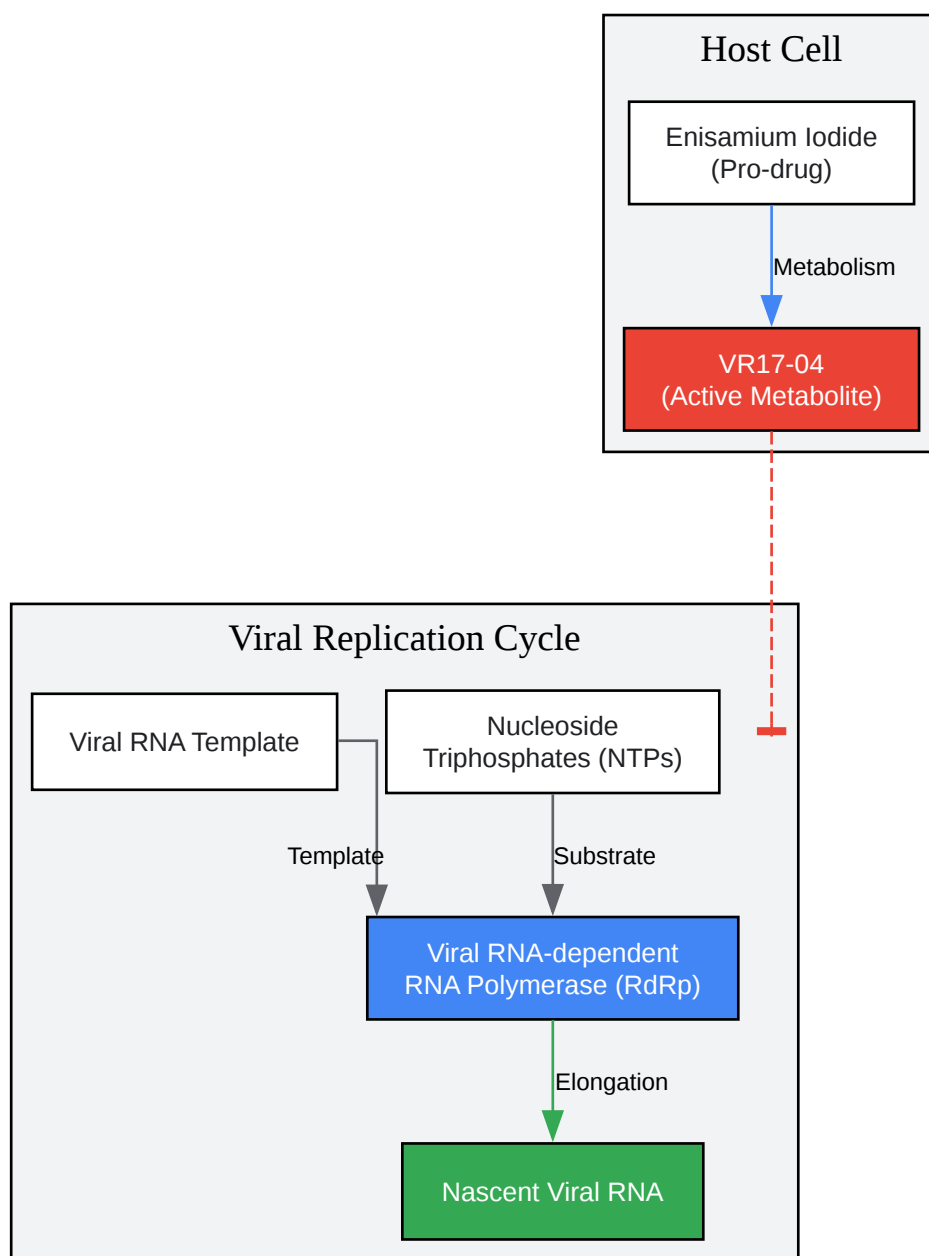
- Cell Seeding and Compound Addition:
  - Follow the same procedure as for the antiviral assays, but do not add any virus.
- Incubation:
  - Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
- Viability Measurement:
  - Measure cell viability using the CellTiter-Glo® assay as described above.
- Data Analysis:
  - Normalize the data to the DMSO-treated control cells (100% viability).

- Calculate the 50% cytotoxic concentration (CC50) for each compound.
- Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising antiviral candidate.

## Visualizations







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